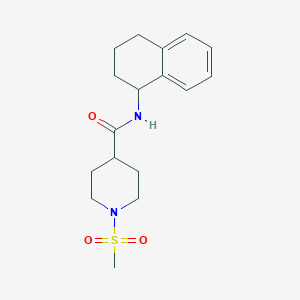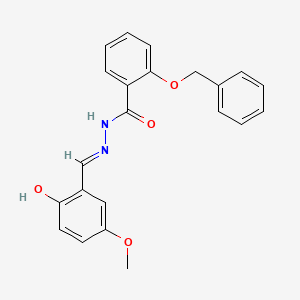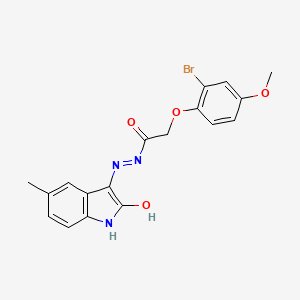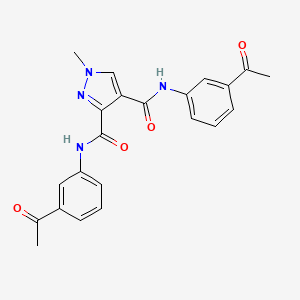
1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine (4-CP-PCT) is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
Wissenschaftliche Forschungsanwendungen
1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine has been studied for its potential use in various scientific research fields such as neuroscience, pharmacology, and toxicology. It has been found to exhibit a unique profile of pharmacological activity, including affinity for serotonin receptors, dopamine receptors, and sigma receptors. This makes it a promising candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
The exact mechanism of action of 1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at serotonin receptors, particularly at the 5-HT1A and 5-HT2A subtypes. It also exhibits affinity for sigma receptors and has been shown to modulate dopamine release in the brain. These actions may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine can induce a range of biochemical and physiological effects in the body. It has been found to increase serotonin and dopamine levels in the brain, which may contribute to its potential antidepressant and anxiolytic effects. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine is its unique profile of pharmacological activity, which makes it a promising candidate for the development of new drugs. It also has a relatively low toxicity profile, which makes it safe for use in lab experiments. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its potential therapeutic effects and mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine. One area of interest is its potential use in the treatment of depression and anxiety disorders. It may also have potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Overall, 1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine is a promising compound for scientific research, and further studies may lead to the development of new drugs for the treatment of various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine involves the reaction of 1-cycloheptylpiperazine with 4-phenylcyclohexanone in the presence of a reducing agent such as sodium borohydride. The reaction takes place under mild conditions and results in the formation of 1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine with high yield and purity.
Eigenschaften
IUPAC Name |
1-cycloheptyl-4-(4-phenylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2/c1-2-7-11-22(10-6-1)24-16-18-25(19-17-24)23-14-12-21(13-15-23)20-8-4-3-5-9-20/h3-5,8-9,21-23H,1-2,6-7,10-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNLWENARCLAEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cycloheptyl-4-(4-phenylcyclohexyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6125797.png)
![6-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B6125806.png)


![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-thiophenecarboxamide](/img/structure/B6125817.png)
![N-(3-methoxypropyl)-6-[4-(4-pyridinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6125825.png)
![N-(2-fluorophenyl)-N'-(5-{[(3-methylbenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6125831.png)
![2-(4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)ethanol](/img/structure/B6125843.png)

![(6-methoxy-2-naphthyl){1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6125867.png)
![1-[4-(2,6-dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine hydrochloride](/img/structure/B6125871.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,5-dimethyl-2-pyrazinecarboxamide](/img/structure/B6125878.png)
